molecular formula C13H12N2O2S B2586256 6-methyl-4-((2-oxo-2-phenylethyl)thio)pyrimidin-2(1H)-one CAS No. 898445-57-3

6-methyl-4-((2-oxo-2-phenylethyl)thio)pyrimidin-2(1H)-one

Cat. No.: B2586256
CAS No.: 898445-57-3
M. Wt: 260.31
InChI Key: AZCCWDFYKJVUIM-UHFFFAOYSA-N
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Description

6-methyl-4-((2-oxo-2-phenylethyl)thio)pyrimidin-2(1H)-one is a synthetic organic compound that belongs to the pyrimidinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-((2-oxo-2-phenylethyl)thio)pyrimidin-2(1H)-one typically involves the reaction of a pyrimidinone derivative with a thioester. The reaction conditions may include:

    Reagents: Pyrimidinone derivative, thioester, base (e.g., sodium hydroxide)

    Solvents: Organic solvents such as ethanol or dimethyl sulfoxide (DMSO)

    Temperature: Typically carried out at room temperature or slightly elevated temperatures

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-((2-oxo-2-phenylethyl)thio)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA)

    Reduction: Reduction of the carbonyl group to alcohols using reducing agents like sodium borohydride (NaBH4)

    Substitution: Nucleophilic substitution reactions at the pyrimidinone ring

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mCPBA

    Reduction: Sodium borohydride, lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Substituted pyrimidinones

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties

    Medicine: Investigated for its potential therapeutic effects in treating various diseases

    Industry: Used in the development of new materials or as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 6-methyl-4-((2-oxo-2-phenylethyl)thio)pyrimidin-2(1H)-one involves its interaction with specific molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or DNA

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA to inhibit replication or transcription

Comparison with Similar Compounds

Similar Compounds

    6-methyl-2-thiouracil: Known for its antithyroid activity

    4-phenyl-2-thioxo-1,2-dihydropyrimidin-5(6H)-one: Studied for its potential anticancer properties

Uniqueness

6-methyl-4-((2-oxo-2-phenylethyl)thio)pyrimidin-2(1H)-one is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

6-methyl-4-phenacylsulfanyl-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-9-7-12(15-13(17)14-9)18-8-11(16)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCCWDFYKJVUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)SCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680082
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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